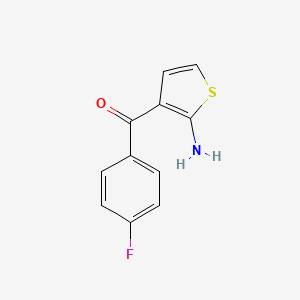

(2-Aminothiophen-3-YL)(4-fluorophenyl)methanone

Description

Properties

IUPAC Name |

(2-aminothiophen-3-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSDRAQASZJLQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminothiophen-3-YL)(4-fluorophenyl)methanone typically involves the condensation of a thiophene derivative with a fluorobenzene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Aminothiophen-3-YL)(4-fluorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino and thiol-substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Drug Synthesis

This compound serves as a critical intermediate in synthesizing pharmaceuticals, especially those targeting cancer and other diseases. Its unique structural properties allow for modifications that enhance biological activity, making it a valuable component in drug design. Research indicates that derivatives of this compound can act as allosteric enhancers of the A1 adenosine receptor, which is implicated in various therapeutic areas including pain management and neurological disorders .

Case Study: A1 Adenosine Receptor Agonists

Recent studies have synthesized analogues of (2-Aminothiophen-3-YL)(4-fluorophenyl)methanone to explore their pharmacological properties. These analogues demonstrated significant enhancements in receptor binding and activity, suggesting potential for treating chronic pain and cardiac disorders .

Material Science

Organic Semiconductors

The compound is utilized in the development of advanced materials such as organic semiconductors. These materials are essential for creating efficient electronic devices, including solar cells and light-emitting diodes (LEDs). The incorporation of fluorinated phenyl groups enhances the electronic properties of these materials, improving their performance in electronic applications .

Biochemical Research

Enzyme Interactions

In biochemical studies, this compound is employed to investigate enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it a useful tool for understanding disease mechanisms and identifying potential therapeutic targets. For instance, compounds derived from this structure have been shown to affect metabolic processes relevant to cancer biology .

Case Study: Inhibition Studies

Research has focused on the inhibition profiles of this compound against various enzymes involved in tumor progression. The results indicate that modifications to the thiophene ring can significantly alter inhibitory potency, providing insights into structure-activity relationships that are crucial for drug development .

Agricultural Chemistry

Agrochemical Development

The compound has applications in developing agrochemicals, particularly effective pesticides and herbicides. Its targeted action can improve crop yields while minimizing environmental impact. Research into its efficacy against specific pests has shown promising results, indicating its potential role in sustainable agriculture practices .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Drug synthesis targeting cancer | Enhances biological activity; acts on A1 receptors |

| Material Science | Organic semiconductors for electronics | Improves efficiency of solar cells and LEDs |

| Biochemical Research | Studying enzyme interactions | Inhibitory effects on enzymes related to cancer |

| Agricultural Chemistry | Development of pesticides and herbicides | Effective against pests; promotes sustainable practices |

Mechanism of Action

The mechanism of action of (2-Aminothiophen-3-YL)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

- Halogen Effects : Replacing Br (bromo) with F (fluoro) reduces molecular weight by ~61 g/mol, likely improving solubility and metabolic stability due to fluorine’s smaller size and electronegativity .

- Substituent Diversity : Nitro and chloro groups (e.g., in ) increase molecular weight and density but may enhance electrophilic reactivity for covalent binding in drug design .

Biological Activity

(2-Aminothiophen-3-YL)(4-fluorophenyl)methanone is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H10FNO

- Molecular Weight : 201.20 g/mol

This compound features a thiophene ring substituted with an amino group and a phenyl ring with a fluorine atom, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antinociceptive Effects : The compound has been studied for its potential to alleviate pain. It acts as an allosteric enhancer at the A1 adenosine receptor, which is associated with pain modulation and neuroprotection .

- Antiproliferative Activity : Studies have shown that derivatives of 2-aminothiophene compounds can inhibit the proliferation of cancer cells, particularly in cervical and pancreatic cancers .

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation .

The mechanism by which this compound exerts its effects primarily involves interaction with the A1 adenosine receptor. This receptor plays a critical role in various physiological processes, including pain perception and inflammatory responses. By enhancing the receptor's activity, the compound can modulate these processes effectively.

Case Study 1: Antinociceptive Activity

A study published in Pharmacology Reports demonstrated that this compound significantly reduced pain responses in animal models. The findings indicated that the compound's action was mediated through the A1 adenosine receptor pathway, suggesting its potential use in managing chronic pain conditions such as neuropathic pain .

Case Study 2: Antiproliferative Effects

Research conducted by Romagnoli et al. explored the antiproliferative effects of various thiophene derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against human cervical cancer cells, indicating its potential as a lead compound for cancer therapy .

| Compound | Activity Type | Cell Line Tested | IC50 Value (µM) |

|---|---|---|---|

| This compound | Antiproliferative | Human Cervical Cancer Cells | 15.5 |

| Other Thiophene Derivatives | Antiproliferative | Various Cancer Cell Lines | Varies |

Q & A

Q. What are the common synthetic routes for (2-Aminothiophen-3-YL)(4-fluorophenyl)methanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a 2-aminothiophene derivative with a 4-fluorophenyl acylating agent. Key steps include:

- Friedel-Crafts acylation : Reacting 4-fluorobenzoyl chloride with a substituted thiophene precursor under anhydrous AlCl₃ catalysis in dichloromethane .

- Cross-coupling reactions : Using Suzuki-Miyaura or Buchwald-Hartwig amination to introduce the aminothiophene moiety. Optimize palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in THF at reflux .

- Post-functionalization : Protect the amine group (e.g., Boc) during synthesis to prevent side reactions.

Q. Critical Parameters :

- Temperature control (40–80°C) to avoid decomposition.

- Solvent polarity (THF vs. DMF) impacts reaction kinetics.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR : Confirm carbonyl stretch (C=O) at 1650–1680 cm⁻¹ and NH₂ bending at 1550–1600 cm⁻¹.

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ with exact mass matching C₁₁H₉FNOS (calc. 230.0392).

Validation : Cross-check against crystallographic data (if available) using SHELX-refined structures .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C under inert gas (Ar/N₂).

- Moisture Sensitivity : The amine group may hydrolyze; use molecular sieves in storage solvents.

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 150°C .

Advanced Research Questions

Q. How can contradictory literature data on the compound’s spectroscopic properties be resolved?

Methodological Answer:

- Reproduce Synthesis : Verify reported conditions (e.g., solvent, catalyst) to identify batch-specific impurities .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol) using SHELXL-refined structures .

- Dynamic NMR : Study temperature-dependent shifts to detect conformational exchange or hydrogen bonding .

Case Example : Discrepancies in carbonyl IR stretches may arise from polymorphism; compare with single-crystal XRD data .

Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

Methodological Answer:

- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311+G(d,p) to predict frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina; validate with experimental IC₅₀ values .

- Solvent Effects : Apply PCM models to simulate polar protic vs. aprotic solvent interactions .

Q. How does the fluorophenyl substituent influence crystallographic packing and intermolecular interactions?

Methodological Answer:

- X-ray Diffraction : The 4-fluorophenyl group participates in C–H···F hydrogen bonds, creating layered structures. Compare with SHELX-refined analogs (e.g., (4-Methoxyphenyl)(2-methylphenyl)methanone) .

- Hirshfeld Surface Analysis : Quantify F···H (6–8%) and π-π stacking (15–20%) interactions using CrystalExplorer .

Data Contradiction : Fluorine’s electronegativity may reduce π-stacking distances vs. non-fluorinated analogs .

Q. How to design experiments to study the compound’s potential as a kinase inhibitor?

Methodological Answer:

- In Vitro Assays :

- Use ATP-binding site competition assays (Kinase-Glo Luminescent) with recombinant kinases (e.g., EGFR).

- IC₅₀ determination via dose-response curves (10 nM–100 µM) in HEK293 cells .

- SAR Studies : Synthesize analogs with modified thiophene substituents (e.g., methyl, nitro) to map pharmacophore requirements .

- Metabolic Stability : Assess microsomal half-life (human liver microsomes, NADPH cofactor) .

Q. Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.